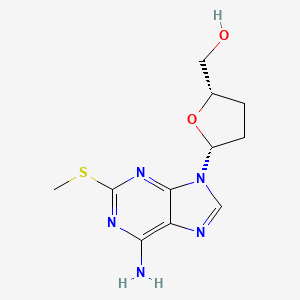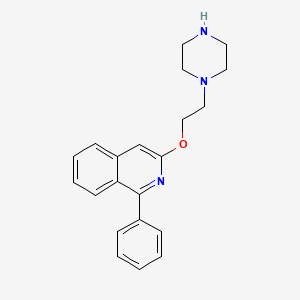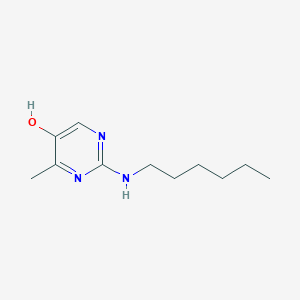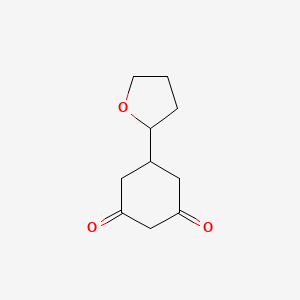
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a tetrahydrofuran ring with a cyclohexane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with cyclohexane-1,3-dione. One common method includes the use of aldol condensation followed by cyclization. For example, the reaction of 2,5-dimethylfuran with cyclohexane-1,3-dione under acidic or basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学研究应用
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: Used in the production of materials with specific properties, such as polymers and resins
作用机制
The mechanism of action of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .
相似化合物的比较
Similar Compounds
5-(Furan-2-yl)cyclohexane-1,3-dione: Similar structure but with a furan ring instead of tetrahydrofuran.
Cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the tetrahydrofuran moiety plays a crucial role .
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
5-(oxolan-2-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h7,10H,1-6H2 |
InChI 键 |
BJTAIDHDLWVUBY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)C2CC(=O)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


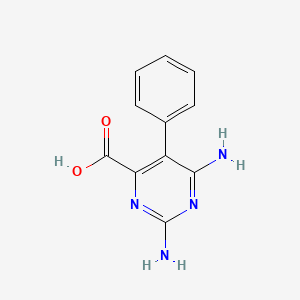
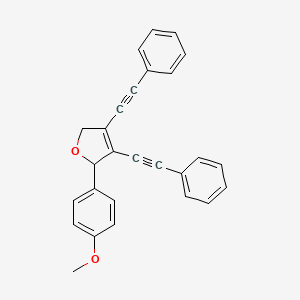
![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)
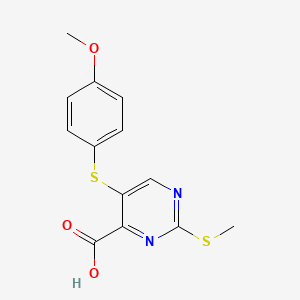
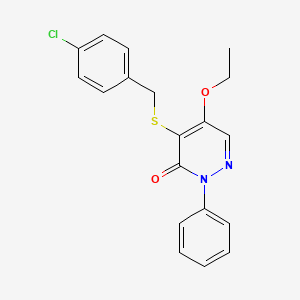
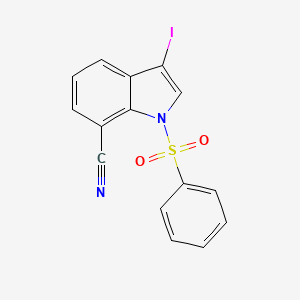
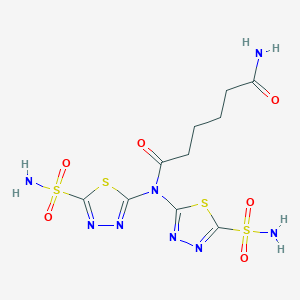
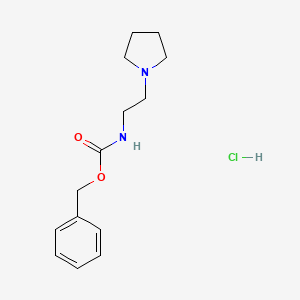
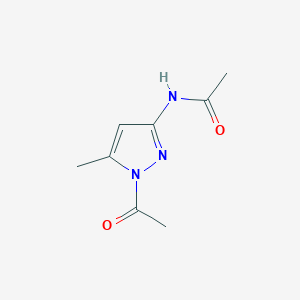
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
